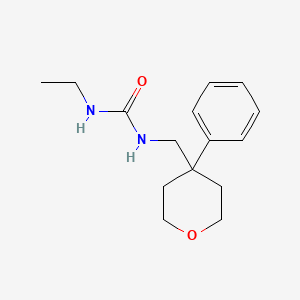
1-ethyl-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea is a chemical compound that has gained considerable attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique structural properties that make it a promising candidate for the development of new drugs.
Aplicaciones Científicas De Investigación
Hydrogel Formation and Physical Properties
1-Ethyl-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea has been explored for its potential in hydrogel formation. A study by Lloyd and Steed (2011) demonstrated that similar urea compounds could form hydrogels in acidic environments. The rheology and morphology of these gels were influenced by the anion identity, allowing for the tuning of the gels' physical properties (Lloyd & Steed, 2011).
Catalysis in Organic Synthesis
The urea structure is known to act as a catalyst in organic synthesis. Li et al. (2017) reported a one-pot, multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives using a urea catalyst. This method offered advantages like good yield, simple work-up, and eco-friendly by-products (Li et al., 2017).
Antibacterial Applications
In the search for new antibacterial agents, Azab, Youssef, and El-Bordany (2013) synthesized novel heterocyclic compounds containing a sulfonamido moiety. These compounds showed significant antibacterial activity, demonstrating the potential of urea derivatives in this field (Azab, Youssef, & El-Bordany, 2013).
Acaricidal Activity
Research on urea derivatives for pest control is also notable. Xie Xian-ye (2007) synthesized new urea and thiourea compounds showing some degree of acaricidal activity, suggesting potential applications in agriculture or pest management (Xie Xian-ye, 2007).
Anticancer Agents
The potential of 1-aryl-3-(2-chloroethyl) ureas in cancer treatment has been explored. Gaudreault et al. (1988) synthesized derivatives of this compound and evaluated their cytotoxicity on human adenocarcinoma cells, suggesting their applicability as anticancer agents (Gaudreault et al., 1988).
Anti-Angiogenic Properties
Ethyl 1-(2-hydroxypentyl)-5-(3-(3-(trifluoromethyl) phenyl) ureido)-1H-pyrazole-4-carboxylate (GeGe-3), a 5-pyrazolyl-urea, has shown anti-angiogenic capabilities. Morretta et al. (2021) investigated its molecular mechanism of action, identifying calreticulin as its principal target (Morretta et al., 2021).
Solvent Properties in Organic Synthesis
Urea-choline chloride-based deep eutectic solvent has been used for synthesizing benzopyran and pyran derivatives. Azizi et al. (2013) highlighted its effectiveness as a solvent in catalyst-free conditions, emphasizing its environmental friendliness (Azizi et al., 2013).
Propiedades
IUPAC Name |
1-ethyl-3-[(4-phenyloxan-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-16-14(18)17-12-15(8-10-19-11-9-15)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVFJADMHQZBRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1(CCOCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-chlorophenyl)ethyl]-5-[1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]pentanamide](/img/structure/B2655028.png)
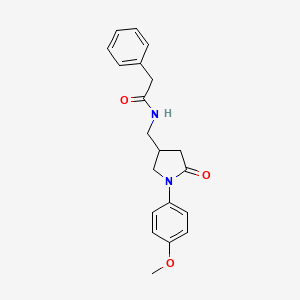
![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(1H-1,2,4-triazol-5-yl)methanone](/img/structure/B2655032.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2655033.png)

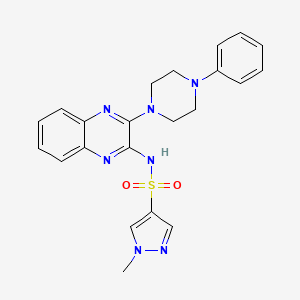

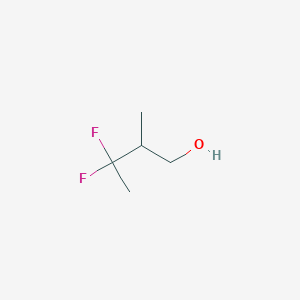
![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-benzyl-N-ethylacetamide](/img/structure/B2655042.png)
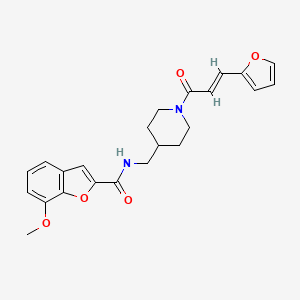
![Ethyl 6-methyl-4-[(4-methylphenyl)sulfanyl]-3-quinolinecarboxylate](/img/structure/B2655045.png)
![(E)-3-[3-(benzyloxy)-5-isoxazolyl]-2-propenoic acid](/img/structure/B2655046.png)
![1-(2,6-dimethylphenyl)-3-[(E)-2-(furan-2-yl)ethenyl]urea](/img/structure/B2655048.png)
methanone](/img/structure/B2655050.png)